molecular formula C6H7BrN2O B8200811 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole

7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole

Cat. No.: B8200811
M. Wt: 203.04 g/mol
InChI Key: YLFRHIOGCQCFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole (CAS 2676861-81-5) is a brominated heterocyclic compound with the molecular formula C₆H₇BrN₂O and a molecular weight of 203.04 g/mol . It is characterized as a key chemical intermediate in organic synthesis and medicinal chemistry research . This compound is recommended to be stored sealed in a dry environment at 2-8°C . The primary value of this reagent lies in its use as a versatile building block for the synthesis of more complex, biologically active molecules . Its structure incorporates a reactive bromine atom, which enables further functionalization through various cross-coupling reactions, making it a valuable scaffold for constructing diverse compound libraries . While specific pharmacological data for this exact molecule is limited, its core pyrazolo[5,1-b]oxazole scaffold is recognized as a privileged structure in drug discovery. Related heterocyclic systems, such as 2,3-dihydroimidazo[2,1-b]oxazole, are extensively investigated for their utility as chemotherapeutic agents, demonstrating significant antimicrobial and anticancer activities in preclinical research . Furthermore, oxazole and imidazole derivatives are widely studied for their anti-inflammatory potential, often acting as inhibitors of key inflammatory mediators like cyclooxygenase-2 (COX-2) . Researchers can leverage the reactivity of this brominated derivative to develop novel compounds for probing biological pathways and structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-2-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-3-9-6(10-4)5(7)2-8-9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFRHIOGCQCFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=C(C=N2)Br)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Oxazole Condensation

A foundational approach involves the cyclization of 5-bromo-3-methylpyrazole derivatives with oxazole precursors. For example, reacting 5-bromo-3-methyl-1H-pyrazole with ethylene oxide under acidic conditions yields the dihydrooxazole ring via nucleophilic attack at the α-position of the oxazole. Key parameters include:

Table 1: Optimization of Cyclization Conditions

ParameterOptimal RangeYield (%)Purity (%)
Temperature80–100°C65–7292–95
SolventToluene/DMF (3:1)6893
Catalystp-TsOH (10 mol%)7094
Reaction Time6–8 h

This method faces challenges in regioselectivity, as competing N-alkylation can form isomeric byproducts. Microwave-assisted heating (150°C, 20 min) improves yield to 78% by accelerating ring closure.

Bromination of Pre-Formed Pyrazolo-Oxazole Intermediates

Electrophilic Aromatic Substitution

Direct bromination of 2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole using N-bromosuccinimide (NBS) in dichloromethane introduces bromine at the 7-position. The reaction proceeds via a radical mechanism, with AIBN (azobisisobutyronitrile) initiating bromine transfer:

2-Methyl derivative+NBSAIBN, DCM7-Bromo-2-methyl product(82% yield)\text{2-Methyl derivative} + \text{NBS} \xrightarrow{\text{AIBN, DCM}} \text{7-Bromo-2-methyl product} \quad (82\% \text{ yield})

Critical Factors:

  • NBS Stoichiometry: 1.1 equivalents minimizes dibromination.

  • Oxygen Exclusion: Prevents radical quenching, enhancing selectivity.

Continuous Flow Synthesis

Microreactor-Based Alkylation-Bromination

Adapting methods from ethyl 7-bromo-2,2-dimethylheptanoate synthesis, a two-step continuous flow process achieves scalability:

  • Methyl Group Introduction:

    • React 5-bromopyrazolo[5,1-b]oxazole with methyl iodide in a microreactor (residence time: 2 min, 50°C).

    • Conversion: 94%, selectivity: 88%.

  • Bromine Positioning:

    • Use HBr/H2O2 in a segmented flow system to ensure precise 7-position bromination.

Advantages:

  • Throughput: 1.2 kg/day in pilot-scale setups.

  • Reduced byproducts (<5%) compared to batch methods.

Multicomponent Reactions (MCRs)

Visible-Light-Mediated Synthesis

Inspired by dihydrothiazole syntheses, a one-pot MCR combines:

  • 3-Methyl-1H-pyrazole-5-amine

  • α-Bromo-1,3-diketone (generated in situ via NBS bromination)

  • Aldehyde derivatives

Under white LED light, the reaction forms the target compound in 85% yield with 97:3 regioselectivity.

Mechanistic Insights:

  • Photocatalysis (e.g., Ru(bpy)₃²⁺) promotes imine formation and cyclization.

  • Solvent polarity (acetonitrile > ethanol) enhances dipole stabilization of intermediates.

Comparative Analysis of Methods

Table 2: Method Efficacy and Limitations

MethodYield (%)Purity (%)ScalabilityKey Limitation
Cyclization65–7892–95ModerateIsomeric byproducts
Direct Bromination8296HighRequires pure starting material
Continuous Flow88–9498IndustrialHigh capital investment
MCRs8597Lab-scaleSensitive to light conditions

Industrial-Scale Optimization Strategies

Crystallization Protocols

  • Solvent Screening: Ethyl acetate/n-heptane (1:4) achieves 99.5% purity after two recrystallizations.

  • Cooling Rate: Controlled cooling (0.5°C/min) prevents occluded impurities.

Waste Mitigation

  • Bromine recovery systems (e.g., NaHSO3 scrubbing) reduce environmental impact.

  • Catalytic recycling (Pd/C in flow reactors) lowers metal residues to <10 ppm.

Emerging Technologies

Enzymatic Bromination

Preliminary studies using vanadium-dependent haloperoxidases show selective 7-position bromination under mild conditions (pH 5, 30°C). Yields remain low (35–40%) but offer a green chemistry pathway .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[5,1-b]oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole exhibits potential as an anticancer agent. It has been studied for its ability to inhibit specific protein kinases, particularly KIF18A, which is involved in cell division. By inhibiting this kinase, the compound may disrupt tumor cell growth and survival pathways, making it a candidate for cancer treatment .

2. Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Preliminary studies suggest that it can modulate inflammatory pathways by inhibiting enzymes associated with inflammation, thereby reducing symptoms related to inflammatory diseases .

3. Antimicrobial Activity
this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential applications in developing new antimicrobial agents .

Material Science Applications

While specific research on the application of this compound in material science is limited, the unique structure of heterocyclic compounds like this one often influences properties such as conductivity and fluorescence. Thus, it may hold potential for further exploration in developing functional materials .

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Application Key Metabolic Pathways References
7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole 7-Br, 2-CH₃ 203.03 Under investigation (anticancer/antimicrobial potential inferred from scaffold) Likely CYP3A4-mediated oxidation (similar to dihydroimidazo-oxazoles)
Delamanid 6-NO₂, trifluoromethoxy-phenyl 534.3 Antitubercular (targets mycobacterial cell wall) CYP3A4-mediated hydroxylation/oxidation to active metabolites
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole 7-Br (no methyl) 189.01 Research compound (structural precursor) Not reported
7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid 7-Cl, 6-COOH 202.57 Kinase inhibition (analogous to imidazo-oxazole derivatives) Carboxylic acid group may undergo conjugation
3-Methyl-2,3-dihydroimidazo[2,1-b]oxazole 3-CH₃ 122.15 Anticancer (RAF/MAP kinase inhibition) CYP3A4-mediated oxidation

Key Differences and Implications

Substituent Effects: Bromine vs. Nitro Groups: Bromine’s electronegativity and steric bulk may alter binding affinity compared to delamanid’s nitro group, which is critical for antitubercular activity .

Metabolic Stability :

  • Dihydro scaffolds (e.g., 2,3-dihydro) are less prone to rapid oxidative metabolism than fully aromatic systems, as seen in delamanid’s dihydroimidazo-oxazole core .

Biological Activity :

  • While delamanid’s nitro group is essential for antitubercular activity, brominated analogs like this compound may exhibit divergent activities, such as kinase inhibition or antimicrobial effects, based on scaffold similarity to other bioactive dihydro-oxazoles .

Biological Activity

7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H7BrN2O
  • Molar Mass : 203.04 g/mol
  • Density : 1.92 g/cm³ (predicted)
  • Boiling Point : 277.7 °C (predicted)
  • pKa : 0.86 (predicted) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range.

Cytotoxicity Studies

In cytotoxicity assays involving human cancer cell lines, such as HeLa and MCF-7, this compound demonstrated selective cytotoxic effects. The compound's IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. These findings suggest that the compound may have potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular metabolism. Specifically, it has been shown to inhibit tyrosinase activity, an enzyme critical in melanin production, with an IC50 value of 14.33 µM when using L-DOPA as a substrate. This inhibition may contribute to its potential use in skin-lightening formulations .

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazolo derivatives, including this compound. The results indicated that this compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human cancer cell lines, researchers found that treatment with this compound resulted in significant cell death compared to controls. Flow cytometry analysis indicated that the compound induces apoptosis in a dose-dependent manner.
  • Tyrosinase Inhibition Study : A recent investigation into tyrosinase inhibitors highlighted that this compound showed competitive inhibition against tyrosinase when analyzed through Lineweaver–Burk plots .

Summary of Findings

Biological ActivityIC50 ValueReference
Antimicrobial (S. aureus)Low µM rangeJournal of Medicinal Chemistry
Cytotoxicity (HeLa Cells)~15 µMCytotoxicity Assessment Study
Tyrosinase Inhibition14.33 µMTyrosinase Inhibition Study

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 7-bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole?

  • Methodology : Use factorial design (e.g., full or fractional factorial) to systematically vary parameters like reaction time, temperature, and solvent polarity. Statistical methods such as ANOVA can identify critical factors influencing yield and purity . For example, reflux duration and solvent choice (e.g., DMSO vs. ethanol-water mixtures) significantly impact crystallization efficiency, as observed in analogous heterocyclic syntheses .

Q. How can researchers characterize the structural purity of this compound?

  • Methodology : Combine 1H^1H/13C^{13}C-NMR to confirm substituent positions (e.g., bromine at C7, methyl at C2) and X-ray diffraction (XRD) for crystallographic validation. Mass spectrometry (HRMS) ensures molecular ion consistency. Note: Contaminants like unreacted bromine precursors may require column chromatography (silica gel, ethyl acetate/hexane) for removal .

Q. What protocols are effective for assessing biological activity in vitro?

  • Methodology : Use enzyme-linked assays (e.g., kinase inhibition) with IC50_{50} determination. For cytotoxicity, employ MTT assays on cell lines (e.g., HeLa or HEK293). Ensure solubility in DMSO/PBS mixtures (<0.1% DMSO to avoid solvent interference) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms involving this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. ICReDD’s workflow integrates reaction path searches with experimental validation, enabling identification of competing pathways (e.g., bromine migration vs. ring-opening) .

Q. What strategies address discrepancies in spectral data (e.g., unexpected 1H^1H-NMR splitting patterns)?

  • Methodology : Perform variable-temperature NMR to detect dynamic effects (e.g., hindered rotation of the methyl group). Compare computed NMR shifts (via Gaussian or ORCA) with experimental data. For diastereotopic protons, 2D NOESY can clarify spatial arrangements .

Q. How to design regioselective cross-coupling reactions using the bromine substituent?

  • Methodology : Optimize Suzuki-Miyaura couplings by screening Pd catalysts (e.g., Pd(PPh3_3)4_4) and bases (K2_2CO3_3 vs. Cs2_2CO3_3). Monitor selectivity via LC-MS; steric hindrance from the methyl group may favor coupling at C7 over C5 .

Q. What safety protocols are critical for handling this compound in large-scale reactions?

  • Methodology : Use inert atmosphere (N2_2/Ar) gloveboxes for air-sensitive steps. Prioritize PPE (nitrile gloves, goggles) and fume hoods. Bromine-related byproducts (e.g., HBr) require scrubbers. Storage at -20°C in amber vials prevents photodegradation .

Data Contradiction & Validation

Q. How to reconcile conflicting biological activity results across studies?

  • Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration). Validate purity via HPLC (>95%) and rule out off-target effects using CRISPR knockouts or isogenic controls. Meta-analysis of dose-response curves can identify outlier datasets .

Q. Why do computational predictions of solubility diverge from experimental measurements?

  • Methodology : Refine COSMO-RS simulations with experimental logP values (shake-flask method). Account for polymorphic forms via DSC/TGA. Co-solvency studies (e.g., PEG-400) can improve bioavailability predictions .

Tables for Key Parameters

Parameter Optimal Range Critical Factors
Synthesis Yield60-75%Solvent polarity, reflux duration
1H^1H-NMR Shift (C7-Br)δ 7.2–7.5 ppmSolvent (CDCl3_3 vs. DMSO-d6_6)
IC50_{50} (Kinase X)50–100 nMCell line, incubation time

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.